
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one, also known as 3'-Sulfamoyl-α-pyrrolidinobutiophenone (SDB-005), is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound acts as a CB1 and CB2 receptor agonist and has been found to have a high affinity for both receptors. In
Mechanism of Action
SDB-005 acts as a CB1 and CB2 receptor agonist, meaning it binds to and activates these receptors. CB1 receptors are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are primarily found in the immune system and are involved in regulating inflammation and immune response. Activation of these receptors by SDB-005 can lead to a variety of effects, including altered neuronal activity, changes in immune response, and potential therapeutic benefits.
Biochemical and Physiological Effects
SDB-005 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to potential psychoactive effects. SDB-005 has also been found to decrease the release of glutamate, an excitatory neurotransmitter involved in neuronal activity. In terms of physiological effects, SDB-005 has been found to have anti-inflammatory properties, potentially making it useful in treating conditions such as arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using SDB-005 in lab experiments is its high affinity for CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect those of natural cannabinoids. Additionally, the potential psychoactive effects of SDB-005 may limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving SDB-005. One area of interest is investigating its potential therapeutic uses, particularly in treating conditions such as inflammation and pain. Additionally, further research is needed to fully understand the effects of SDB-005 on neuronal activity and synaptic plasticity. Finally, researchers may explore the potential use of SDB-005 in combination with other compounds to enhance its effects or reduce potential side effects.
Synthesis Methods
SDB-005 can be synthesized by reacting 3,3-Dimethylbutyryl chloride with 2-thiophen-3-ylpyrrolidine in the presence of a base such as potassium carbonate. The resulting product is then sulfonated using chlorosulfonic acid to yield SDB-005.
Scientific Research Applications
SDB-005 has shown potential for use in scientific research due to its high affinity for CB1 and CB2 receptors. It has been used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic uses. SDB-005 has also been used in studies investigating the effects of synthetic cannabinoids on neuronal activity and synaptic plasticity.
properties
IUPAC Name |
3,3-dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-14(2,3)9-13(16)15-7-4-5-12(15)11-6-8-17-10-11/h6,8,10,12H,4-5,7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLHRDPAFIHFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)pyridin-4-yl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B7512760.png)


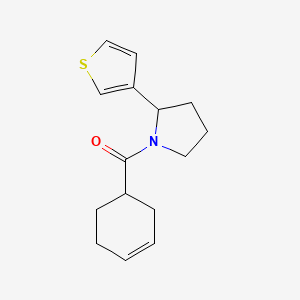
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)

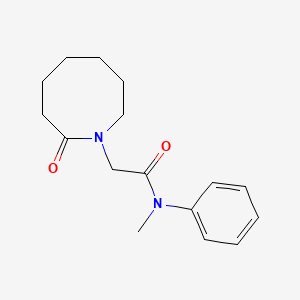
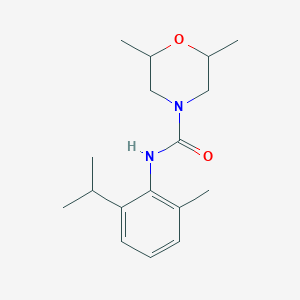
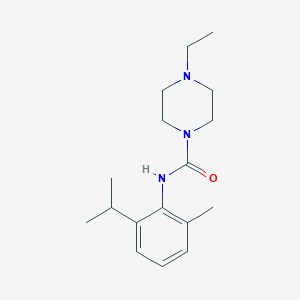

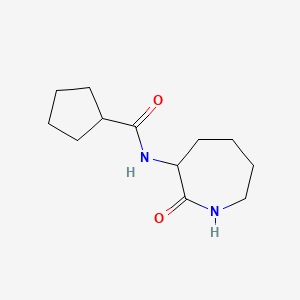
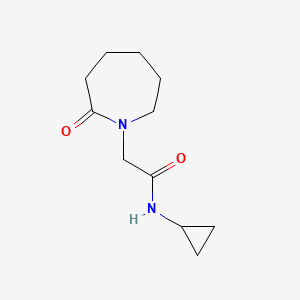

![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)